3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride
CAS No.: 2460739-92-6
Cat. No.: VC4512906
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66
* For research use only. Not for human or veterinary use.
![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride - 2460739-92-6](/images/structure/VC4512906.png)
Specification
CAS No. | 2460739-92-6 |
---|---|
Molecular Formula | C8H13ClN2O |
Molecular Weight | 188.66 |
IUPAC Name | 3-[(2R)-piperidin-2-yl]-1,2-oxazole;hydrochloride |
Standard InChI | InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m1./s1 |
Standard InChI Key | GKCYBKVRXDKISF-OGFXRTJISA-N |
SMILES | C1CCNC(C1)C2=NOC=C2.Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Stereochemistry
3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride has the molecular formula C₈H₁₃ClN₂O and a molar mass of 188.66 g/mol. Its IUPAC name reflects the (2R)-stereochemistry of the piperidine ring, which is critical for its molecular interactions. The compound’s structure combines a six-membered piperidine ring with a five-membered 1,2-oxazole (isoxazole) ring, stabilized by intramolecular hydrogen bonding. The hydrochloride salt improves aqueous solubility, making it suitable for experimental applications.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS No. | 2460739-92-6 | |
Molecular Formula | C₈H₁₃ClN₂O | |
Molecular Weight | 188.66 g/mol | |
SMILES | C1CCNC(C1)C2=NOC=C2.Cl | |
InChIKey | GKCYBKVRXDKISF-OGFXRTJISA-N | |
Solubility | Water and organic solvents |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum displays a singlet at δ 8.46 ppm for the isoxazole methine proton, while the piperidine protons resonate between δ 1.47–3.50 ppm. ¹³C NMR reveals characteristic signals for the isoxazole carbons at 108.3 (C-4), 150.2 (C-3), and 179.5 ppm (C-5) . X-ray diffraction data for analogous compounds (e.g., methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate) show planar isoxazole rings and chair conformations for piperidine , suggesting similar structural features in this compound.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves cyclization of β-enamino ketoesters derived from piperidine derivatives with hydroxylamine hydrochloride . A representative pathway includes:
-
Formation of β-enamino ketoester: Piperidine reacts with dimethylformamide dimethylacetal to form an enamine intermediate.
-
Cyclization: Treatment with hydroxylamine hydrochloride induces cyclization, yielding the 1,2-oxazole core .
-
Salt formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity (>95%).
Table 2: Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Enamine formation | DMF-DMA, 80°C, 12 h | 85% |
Cyclization | NH₂OH·HCl, EtOH, reflux, 6 h | 78% |
Salt formation | HCl (g), Et₂O, 0°C, 1 h | 95% |
Regioselectivity and Byproduct Management
The reaction’s regioselectivity favors the 5-substituted isoxazole isomer due to steric and electronic factors . Byproducts such as 4-substituted isomers are minimized using controlled stoichiometry and low temperatures.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions hydroxylates the piperidine ring, producing 3-[(2R)-piperidin-2-yl]-5-hydroxy-1,2-oxazole.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the isoxazole ring to a β-amino alcohol derivative, enabling further functionalization.
Solubility and Stability
The compound exhibits high solubility in water (≥50 mg/mL) and polar solvents like ethanol and DMSO. It remains stable under ambient conditions for >6 months but degrades in strong acids or bases.
Biological Applications and Mechanistic Insights
Enzyme and Receptor Modulation
Preliminary studies indicate interactions with G protein-coupled receptors (GPCRs) and ion channels, potentially modulating neurotransmitter release. The (2R)-configuration enhances binding affinity to chiral biomolecular targets, as seen in analogous piperidine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume